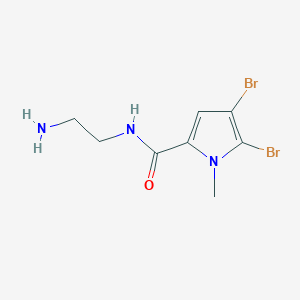

N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide

Description

Structural Evolution from Marine Bromopyrrole Alkaloid Scaffolds

Marine bromopyrrole alkaloids, such as oroidin and hymenidin, serve as foundational templates for synthetic derivatives like N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide. These natural products are characterized by a pyrrole ring substituted with bromine atoms and linked to imidazole or aminoimidazole moieties via alkyl chains. Oroidin, isolated from sponges of the genus Agelas, features a brominated pyrrole connected to an aminoimidazole group through a propenyl chain. This structure has inspired synthetic efforts to modify the core scaffold for enhanced bioactivity and stability.

Key Structural Modifications

The target compound diverges from classical bromopyrrole alkaloids in three critical ways:

- Replacement of the imidazole moiety with a carboxamide group, simplifying the structure while retaining hydrogen-bonding capabilities.

- Introduction of a methyl group at the 1-position of the pyrrole ring, which sterically shields the nitrogen atom and modulates electronic properties.

- Addition of an aminoethyl side chain to the carboxamide, enhancing solubility and enabling interactions with biological targets through protonatable amines.

These modifications address limitations of natural alkaloids, such as metabolic instability and poor bioavailability, while preserving the brominated pyrrole core essential for target engagement.

Comparative Analysis of Structural Features

The dibromination at the 4,5-positions increases electron-withdrawing effects, potentially enhancing interactions with hydrophobic binding pockets. The methyl group at N1 reduces oxidative degradation, a common issue with pyrrole-containing compounds.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4,5-dibromo-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br2N3O/c1-13-6(4-5(9)7(13)10)8(14)12-3-2-11/h4H,2-3,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPZYAIWMMFGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1Br)Br)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide, a compound with the CAS number 1000933-11-8, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

- Molecular Formula : CHBrNO

- Molecular Weight : 325.00 g/mol

- Melting Point : 142-144 °C

- Purity : ≥95%

The compound is characterized by its dibrominated pyrrole structure, which is significant in various biological interactions.

Synthesis

The synthesis of N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide involves the reaction of 4,5-dibromo-1-methylpyrrole with an aminoethyl group. This synthetic route is crucial for the introduction of functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that pyrrole derivatives can act against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and E. coli .

| Compound Type | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |

Antitumor Activity

The potential antitumor effects of pyrrole derivatives have been explored in various studies. For example, certain pyrrole-based compounds were identified as inhibitors of growth factor receptors like EGFR and VEGFR2, which are implicated in cancer progression . The interaction with these receptors suggests that N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide may also exhibit similar properties.

The biological activity can be attributed to the compound's ability to intercalate into lipid membranes and form stable complexes with target proteins . The presence of bromine atoms may enhance its lipophilicity and facilitate membrane penetration.

Case Studies

- Colon Cancer Model : In a study involving chemically induced colon cancer in rats, pyrrole derivatives showed promising results in inhibiting tumor growth .

- In Vitro Studies : Various in vitro assays demonstrated that pyrrole derivatives could inhibit cancer cell lines effectively, showcasing their potential as therapeutic agents .

Applications De Recherche Scientifique

Biological Applications

1. Anticancer Activity

DBM-Pyrrole has shown potential as an anticancer agent. Studies indicate that its bromine substituents may enhance its reactivity towards biological targets, leading to apoptosis in cancer cells. For instance, research has demonstrated that derivatives of dibromopyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that DBM-Pyrrole exhibits inhibitory effects against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics . Its unique structure may contribute to its ability to disrupt bacterial cell membranes.

Synthetic Applications

3. Chemical Synthesis

DBM-Pyrrole serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules. Researchers have utilized it in the preparation of pyrrole-based ligands and catalysts, which are essential in coordination chemistry and material science .

Material Science Applications

4. Polymer Chemistry

In material science, N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide can be used as a monomer for polymerization processes. Its ability to form cross-linked structures can lead to the development of new polymers with enhanced mechanical properties and thermal stability . These polymers could have applications in coatings, adhesives, and composite materials.

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations

Substituent Effects on Bioactivity

- Bromine Atoms: The 4,5-dibromo substitution in the target compound and its methyl ester analog increases molecular weight and lipophilicity compared to non-brominated derivatives like 1-benzyl-N-methylpyrrole-2-carboxamide.

- Aminoethyl vs. Ester Groups: The aminoethyl side chain in the target compound introduces a primary amine, which could improve aqueous solubility and enable hydrogen bonding or ionic interactions. In contrast, the methyl ester group in the propionate analog may reduce polarity, favoring membrane permeability .

Macrocyclic vs. Pyrrole-Based Scaffolds

- Cyclam derivatives functionalized with aminoethyl groups (e.g., N-(2-aminoethyl)propane-1,3-diamine-cyclam) exhibit anti-HIV-1 activity, attributed to their ability to chelate metal ions or interfere with viral entry . The target compound’s pyrrole scaffold lacks a macrocyclic structure, which may limit analogous mechanisms. This highlights the importance of scaffold geometry in bioactivity.

Crystal Packing and Stability

- 1-Benzyl-N-methylpyrrole-2-carboxamide forms N–H⋯O hydrogen-bonded chains in its crystal structure, enhancing stability .

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide?

Synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrole core. Key steps include:

- Regioselective bromination : Introducing bromine atoms at the 4,5-positions of the pyrrole ring under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane at 0–5°C).

- Methylation : Protecting the pyrrole nitrogen with a methyl group via alkylation (e.g., methyl iodide in the presence of a base like NaH).

- Carboxamide formation : Coupling the brominated pyrrole with 2-aminoethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF.

Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Characterization requires 1H/13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the structural configuration of this compound be validated experimentally?

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular structure, including bond lengths, angles, and bromine substitution patterns. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data .

- Spectroscopic analysis : NMR (e.g., 1H and 13C) confirms the presence of the aminoethyl group (δ ~2.8–3.2 ppm for CH2-NH2) and methyl-pyrrole moiety (δ ~3.6 ppm). IR spectroscopy verifies carboxamide C=O stretching (~1650–1680 cm⁻¹) .

Q. What thermal stability data are available for this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Decomposition temperature : Sharp single-stage decomposition above 300°C, consistent with pyrrole-carboxamide derivatives.

- Endothermic transitions : Observed in DSC, indicating potential phase changes or melting points.

These analyses are critical for assessing suitability in high-temperature applications (e.g., materials science) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective bromination of the pyrrole ring?

Regioselectivity is influenced by:

- Electronic effects : Electron-rich positions (C4/C5) on the pyrrole ring are more reactive toward electrophilic bromination.

- Steric hindrance : Methyl substitution at N1 directs bromination to C4/C5.

Validate selectivity via HPLC-MS and 2D NMR (COSY, HSQC) to distinguish between isomers. Computational modeling (e.g., DFT calculations) can predict reactive sites .

Q. What analytical strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from:

- Dynamic effects in solution : NMR captures time-averaged conformations, whereas SC-XRD provides static solid-state data.

- Polymorphism : Different crystal packing can alter bond angles.

Use variable-temperature NMR and PXRD to assess conformational flexibility and polymorphism. Cross-validate with spectroscopic data and refine SHELXL parameters to minimize R-factor discrepancies .

Q. How can computational methods predict the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox behavior and reactivity.

- Molecular docking : Explore potential bioactivity by simulating interactions with biological targets (e.g., enzymes or DNA).

Validate predictions with cyclic voltammetry (for redox potential) and in vitro assays (e.g., enzyme inhibition) .

Q. What are the implications of mesophasic behavior observed in thermal analysis?

TGA-DSC data showing smectic/mesophasic transitions suggest:

- Liquid crystalline properties : Potential for applications in optoelectronics or soft materials.

- Gelation capacity : Interaction with gelators (e.g., N-(2-aminoethyl)-oleamide) could form organogels for drug delivery.

Further study via polarized optical microscopy (POM) and rheology is recommended .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times and improve bromination yields.

- High-Throughput Crystallization : Screen solvents (e.g., DMSO/water mixtures) to obtain high-quality crystals for SC-XRD.

- Data Reproducibility : Document reaction conditions (temperature, solvent purity) meticulously to address batch-to-batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.